Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2,4-dichlorophenyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,4-dichlorophenyl)-5-methylthiophene-2-carboxylate
- Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)furan-2-carboxylate
- Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrrole-2-carboxylate
Uniqueness
Ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O2S/c1-2-21-13(20)11-6-9(12(22-11)14(17,18)19)8-4-3-7(15)5-10(8)16/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQXVZOZJBNDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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